molecular formula C15H11NO3S B11121873 2-oxo-N-(thiophen-2-ylmethyl)-2H-chromene-3-carboxamide

2-oxo-N-(thiophen-2-ylmethyl)-2H-chromene-3-carboxamide

Cat. No.: B11121873
M. Wt: 285.3 g/mol
InChI Key: GQYRZMALICTHKV-UHFFFAOYSA-N
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Description

2-oxo-N-(thiophen-2-ylmethyl)-2H-chromene-3-carboxamide is a heterocyclic compound that features a chromene core with a thiophen-2-ylmethyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-oxo-N-(thiophen-2-ylmethyl)-2H-chromene-3-carboxamide typically involves the condensation of a chromene derivative with a thiophen-2-ylmethyl amine. The reaction is usually carried out under reflux conditions in the presence of a suitable solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF). Catalysts like triethylamine or pyridine may be used to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-oxo-N-(thiophen-2-ylmethyl)-2H-chromene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the thiophene ring or the chromene core.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-oxo-N-(thiophen-2-ylmethyl)-2H-chromene-3-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-oxo-N-(thiophen-2-ylmethyl)-2H-chromene-3-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding domains. The exact pathways and targets can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

  • 2-oxo-N-(4-methylphenyl)-2H-chromene-3-carboxamide
  • 2-oxo-N-(2-furylmethyl)-2H-chromene-3-carboxamide
  • 2-oxo-N-(3-pyridylmethyl)-2H-chromene-3-carboxamide

Uniqueness

2-oxo-N-(thiophen-2-ylmethyl)-2H-chromene-3-carboxamide is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity, binding affinity, and overall biological activity compared to other similar compounds .

Properties

Molecular Formula

C15H11NO3S

Molecular Weight

285.3 g/mol

IUPAC Name

2-oxo-N-(thiophen-2-ylmethyl)chromene-3-carboxamide

InChI

InChI=1S/C15H11NO3S/c17-14(16-9-11-5-3-7-20-11)12-8-10-4-1-2-6-13(10)19-15(12)18/h1-8H,9H2,(H,16,17)

InChI Key

GQYRZMALICTHKV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)NCC3=CC=CS3

Origin of Product

United States

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